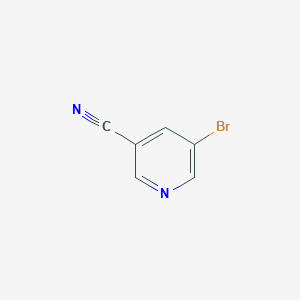

5-Bromonicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFFHWWIPOQCBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353102 | |

| Record name | 5-bromonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35590-37-5 | |

| Record name | 5-bromonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromonicotinonitrile molecular structure and IUPAC name

This technical guide provides a comprehensive overview of 5-Bromonicotinonitrile, a versatile building block in organic synthesis, particularly for pharmaceutical and materials science research. This document details its molecular structure, chemical properties, and a representative synthetic protocol, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound possesses a pyridine ring substituted with a bromo group at the 5-position and a nitrile (cyano) group at the 3-position.[1] This arrangement of electron-withdrawing groups on the pyridine ring makes it an interesting substrate for various chemical transformations.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-bromopyridine-3-carbonitrile .[1][2] It is also known by several synonyms, including 5-Bromo-3-pyridinecarbonitrile, 3-Cyano-5-bromopyridine, and 5-Bromo-3-cyanopyridine.[1][2][3]

Below is a two-dimensional representation of the molecular structure of this compound, generated using the DOT language.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | References |

| CAS Number | 35590-37-5 | [1][2][3] |

| Molecular Formula | C₆H₃BrN₂ | [1][2][3] |

| Molecular Weight | 183.01 g/mol | [1][2][3] |

| Appearance | White to pale yellow crystalline powder | [1][4] |

| Melting Point | 103-107 °C | [3][4][5] |

| Boiling Point | 228.8 ± 20.0 °C (Predicted) | [3][5] |

| Density | 1.72 ± 0.1 g/cm³ (Predicted) | [3][4] |

| Solubility | Soluble in chloroform (heated), slightly soluble in ethyl acetate and methanol. Insoluble in water. | [1][3][5] |

| SMILES | C1=C(C=NC=C1Br)C#N | [1] |

| InChIKey | FTFFHWWIPOQCBC-UHFFFAOYSA-N | [1][3] |

Experimental Protocol: Synthesis of this compound

The following is a representative synthetic route for this compound starting from 5-bromonicotinic acid. This multi-step process involves chlorination, amidation, and subsequent dehydration to yield the final nitrile product.

Step 1: Preparation of 5-Bromonicotinoyl chloride

-

To a dry, three-necked flask equipped with a stirrer and a hydrogen chloride gas absorption device, add 0.15 mol of 5-bromonicotinic acid and 0.25 mol of thionyl chloride.

-

Heat the mixture in an oil bath to 75-80 °C and stir for 40 minutes, or until all the solid has dissolved.

-

Continue the reaction for an additional 4 hours.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

-

Gradually add an appropriate amount of ice water to the reaction mixture to hydrolyze any unreacted thionyl chloride, maintaining the temperature between 0-10 °C.

-

Collect the resulting 5-bromonicotinoyl chloride via vacuum filtration.

Step 2: Preparation of 5-Bromonicotinamide

-

The crude 5-bromonicotinoyl chloride is neutralized with a 20% aqueous solution of sodium carbonate (Na₂CO₃) to yield 5-bromonicotinamide. The reported yield for this step is approximately 90%.[6]

-

Alternatively, 0.078 mol of 5-bromonicotinoyl chloride can be added to a 250 mL three-necked flask containing 120 mL of ethyl acetate to create a uniform dispersion.

-

Add 1.09 mol of aqueous ammonia via a constant pressure dropping funnel while maintaining the temperature between 0-10 °C.

-

Allow the reaction to proceed for 8 hours, which will result in a viscous solid-containing mixture.

-

Filter the mixture under reduced pressure to isolate the white solid, which is then recrystallized from anhydrous ethanol. The reported yield for this alternative amidation is 78%.[6]

Step 3: Preparation of this compound

-

In a flask, combine 0.025 mol of 5-bromonicotinamide and 30 mL of toluene.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 0.025 mol of phosphorus oxychloride (POCl₃) and heat the reaction to 110-120 °C for 4 hours.

-

After the reaction is complete, remove the excess POCl₃ by vacuum distillation and cool the mixture to room temperature.

-

Place the flask in an ice-water bath (0-10 °C) and add 40 mL of ethyl acetate with vigorous stirring.

-

Slowly add 10 g of a 20% aqueous potassium carbonate solution to neutralize the remaining POCl₃. The product will dissolve in both the aqueous and organic phases.

-

Separate the organic phase and extract the aqueous phase twice with 20 mL portions of ethyl acetate.

-

Combine the organic phases and wash with 20 mL of 20% aqueous potassium carbonate solution, followed by 20 mL of saturated saline solution.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to obtain this compound as a pale yellow crystalline solid. The reported yield is 68%.[6]

The following diagram illustrates the workflow of the described synthesis.

Caption: Synthetic pathway for this compound.

Reactivity and Applications

The molecular architecture of this compound, featuring an electron-deficient pyridine ring with bromo and cyano substituents, imparts a unique reactivity profile.[1] The electron-withdrawing nature of the pyridine nitrogen, bromine, and nitrile group makes the aromatic system susceptible to nucleophilic substitution reactions.[1]

The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, such as palladium-catalyzed couplings.[1] The electron-deficient nature of the substrate can accelerate the oxidative addition step, which is often the rate-determining step in these reactions.[1] This allows for the use of milder reaction conditions and lower catalyst loadings compared to more electron-rich aryl bromides.[1]

The nitrile group can undergo a variety of chemical transformations, further enhancing the synthetic utility of this molecule.[1]

Due to its versatile reactivity, this compound is a valuable intermediate in several areas of chemical research:

-

Pharmaceuticals: It is a building block for the synthesis of more complex molecules with potential biological activity. Its derivatives are explored for their anti-cancer and antimicrobial properties.[1]

-

Material Science: It can be used in the synthesis of novel organic materials.[1]

-

Chemical Research: As a versatile intermediate, it is employed in the synthesis of a wide range of functionalized heterocyclic compounds.[1]

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2][4] It is also suspected of causing respiratory irritation.[2][4]

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place and keep the container tightly closed.

References

- 1. Buy this compound | 35590-37-5 [smolecule.com]

- 2. This compound | C6H3BrN2 | CID 736793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 35590-37-5 [chemicalbook.com]

- 4. This compound, CAS No. 35590-37-5 - iChemical [ichemical.com]

- 5. This compound CAS#: 35590-37-5 [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

Synthesis of 5-Bromonicotinonitrile from 3-Aminopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for the preparation of 5-Bromonicotinonitrile, a valuable building block in pharmaceutical and agrochemical research, starting from 3-aminopyridine. This document outlines a two-step synthetic pathway, including detailed experimental protocols, quantitative data, and process visualizations to facilitate its application in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a pyridine ring substituted with both a bromo and a cyano group, offers multiple points for chemical modification, making it a versatile scaffold in drug discovery and development. The synthesis of this compound from readily available starting materials such as 3-aminopyridine is of significant interest. This guide details a two-step approach involving the regioselective bromination of 3-aminopyridine to yield 3-amino-5-bromopyridine, followed by a Sandmeyer reaction to introduce the nitrile functionality.

Overall Synthetic Pathway

The synthesis of this compound from 3-aminopyridine is proposed to proceed via a two-step sequence. The first step involves the selective bromination of the pyridine ring at the 5-position. The subsequent step is the conversion of the amino group to a nitrile via a Sandmeyer reaction.

An In-depth Technical Guide to the Synthetic Routes and Precursors of 5-Bromonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-Bromonicotinonitrile, a key intermediate in pharmaceutical and agrochemical research. This document details the core methodologies, presents quantitative data in structured tables, and visualizes the reaction workflows.

Introduction

This compound, also known as 5-bromo-3-pyridinecarbonitrile, is a valuable building block in organic synthesis. Its structure, featuring a pyridine ring substituted with a bromine atom and a cyano group, offers multiple reaction sites for the construction of complex molecules. This versatility makes it a sought-after precursor in the development of novel therapeutic agents and crop protection chemicals. This guide explores the most common and effective synthetic routes to this important compound.

Primary Synthetic Route: From 5-Bromonicotinic Acid

The most widely documented and reliable method for the synthesis of this compound begins with the readily available precursor, 5-bromonicotinic acid. This multi-step synthesis involves the sequential conversion of the carboxylic acid group to a nitrile. The overall pathway can be summarized as follows:

-

Chlorination: 5-Bromonicotinic acid is first converted to its more reactive acid chloride derivative, 5-bromonicotinoyl chloride, typically using thionyl chloride (SOCl₂).

-

Amidation: The resulting 5-bromonicotinoyl chloride is then reacted with ammonia to form 5-bromonicotinamide.

-

Dehydration: Finally, the amide is dehydrated to the corresponding nitrile, this compound, most commonly using phosphorus oxychloride (POCl₃).

The Reactivity of the Bromine Atom in 5-Bromonicotinonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromonicotinonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a bromine atom on the electron-deficient pyridine ring, activated by the electron-withdrawing nitrile group, imparts a unique reactivity profile. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this compound, focusing on its utility in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the strategic design and execution of synthetic routes utilizing this valuable intermediate.

Introduction

The functionalization of pyridine scaffolds is a cornerstone of modern drug discovery. This compound offers a strategic entry point for the introduction of diverse molecular fragments at the 5-position of the pyridine ring. The inherent electronic properties of the molecule, characterized by an electron-deficient aromatic system, render the C-Br bond susceptible to a variety of transformations. This guide will delve into the key reactions that leverage the reactivity of this bromine atom, providing researchers with the necessary information to effectively incorporate this building block into their synthetic endeavors.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as an excellent handle for a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The general reactivity trend for halopyridines in these reactions is I > Br > Cl > F, making this compound a substrate with good reactivity under relatively mild conditions.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various boronic acids or their derivatives. This reaction is widely employed for the synthesis of 5-aryl- and 5-heteroarylnicotinonitriles.

Quantitative Data Summary:

While specific data for this compound is not extensively tabulated in single sources, the following table is compiled from analogous reactions with 5-bromonicotinic acid and general knowledge of Suzuki-Miyaura couplings of bromopyridines.[1][3]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | ~85 |

| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | ~89 |

| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | ~82 |

| 4 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | >90 |

Experimental Protocol: Synthesis of 5-Phenylnicotinonitrile

-

Materials: this compound (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (3.0 equiv), Anhydrous DMF.

-

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.[1]

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst to the flask.

-

Subsequently, add anhydrous DMF via syringe.

-

Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously for 24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 5-phenylnicotinonitrile.

-

Diagram of Experimental Workflow:

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between this compound and a terminal alkyne, providing access to 5-alkynylnicotinonitriles. This reaction is typically co-catalyzed by palladium and copper complexes.

Quantitative Data Summary:

The following data is based on protocols for the Sonogashira coupling of similar bromopyridine derivatives.[4]

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 16 | ~90 |

| 2 | 1-Ethynyl-4-ethylbenzene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 12 | ~85 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 16 | ~92 |

Experimental Protocol: Synthesis of 5-(Phenylethynyl)nicotinonitrile

-

Materials: this compound (1.1 equiv), Phenylacetylene (1.0 equiv), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), Triethylamine (Et₃N), Anhydrous and degassed THF.

-

Procedure:

-

To a Schlenk flask, add this compound. Evacuate and backfill the flask with inert gas three times.

-

Add a degassed solution of THF and triethylamine.

-

Add Pd(PPh₃)₄ and CuI to the reaction mixture.

-

Degas the mixture for an additional 5 minutes.

-

Add phenylacetylene dropwise and stir the reaction mixture at room temperature for 16 hours.[4]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Diagram of Catalytic Cycle:

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of 5-aminonicotinonitrile derivatives from this compound and a variety of primary and secondary amines.

Quantitative Data Summary:

The following data is based on established protocols for the Buchwald-Hartwig amination of similar heteroaryl bromides.[5]

| Entry | Amine | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 110 | 12-24 | ~80-95 |

| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (5) | Cs₂CO₃ | Toluene | 110 | 16 | ~80 |

| 3 | Benzophenone imine | Pd(OAc)₂ (2) | X-Phos (4) | KOtBu | Toluene | 100 | 12 | >90 |

Experimental Protocol: Synthesis of 5-(Phenylamino)nicotinonitrile

-

Materials: this compound (1.0 equiv), Aniline (1.2 equiv), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), Sodium tert-butoxide (NaOtBu) (1.4 equiv), Anhydrous Toluene.

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, aniline, sodium tert-butoxide, BINAP, and Pd₂(dba)₃.[5]

-

Add anhydrous toluene to the flask via syringe.

-

Subject the reaction mixture to three cycles of vacuum-backfill with argon.

-

Heat the mixture to 110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Diagram of Catalytic Cycle:

Nucleophilic Aromatic Substitution (SNA r)

The electron-withdrawing nature of the pyridine nitrogen and the nitrile group at the 3-position activates the aromatic ring of this compound towards nucleophilic attack. This allows for the displacement of the bromine atom by a variety of nucleophiles under relatively mild conditions. The reaction proceeds through a Meisenheimer complex intermediate.[6]

Quantitative Data Summary:

| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pyrrolidine | K₂CO₃ | DMF | 100 | 12 | ~85 |

| 2 | Sodium Methoxide | - | Methanol | Reflux | 8 | >90 |

| 3 | Sodium Phenoxide | K₂CO₃ | DMF | 120 | 24 | ~70 |

| 4 | Sodium Azide | - | DMF | 100 | 16 | ~65 |

Experimental Protocol: Synthesis of 5-(Pyrrolidin-1-yl)nicotinonitrile

-

Materials: this compound (1.0 equiv), Pyrrolidine (1.2 equiv), K₂CO₃ (2.0 equiv), DMF.

-

Procedure:

-

To a round-bottom flask, add this compound, K₂CO₃, and DMF.

-

Add pyrrolidine to the mixture.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Diagram of Reaction Mechanism:

Other Notable Reactions

Heck Coupling

The Heck reaction allows for the coupling of this compound with alkenes to form 5-vinylnicotinonitrile derivatives.[7]

Ullmann Condensation

The Ullmann condensation provides a route to form C-O, C-N, and C-S bonds, typically using a copper catalyst at elevated temperatures. This can be an alternative to palladium-catalyzed methods.[8]

Cyanation

The bromine atom can be replaced by a cyanide group to furnish 3,5-dicyanopyridine. This can be achieved using various cyanide sources, often with a palladium or copper catalyst.[9]

Conclusion

The bromine atom in this compound is a highly versatile functional group that enables a wide array of chemical transformations. Its reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions makes it a valuable building block for the synthesis of a diverse range of substituted nicotinonitrile derivatives. This guide has provided an in-depth overview of these key reactions, including quantitative data and detailed experimental protocols, to empower researchers in their synthetic endeavors. The predictable reactivity and broad applicability of this compound will undoubtedly continue to fuel innovation in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

electrophilic and nucleophilic sites of 5-Bromonicotinonitrile

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromonicotinonitrile

Introduction

This compound is a versatile heterocyclic compound widely utilized as a synthetic intermediate in the development of pharmaceuticals, agrochemicals, and novel organic materials.[1][2] Its structure, featuring a pyridine ring substituted with a bromine atom at the 5-position and a nitrile group at the 3-position, imparts a unique electronic landscape that dictates its reactivity.[1] Understanding the electrophilic and nucleophilic characteristics of this molecule is paramount for chemists aiming to leverage its synthetic potential. This guide provides a comprehensive analysis of the reactive sites of this compound, supported by theoretical principles, quantitative data, and detailed experimental protocols.

Electronic Properties and Reactivity Overview

The chemical behavior of this compound is governed by the interplay of the electronic effects of its constituent functional groups:

-

Pyridine Nitrogen: The nitrogen atom is more electronegative than the carbon atoms in the ring, leading to an overall electron-deficient aromatic system. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution compared to benzene but activates it towards nucleophilic attack.[1][3]

-

Nitrile Group (-CN): The cyano group is a strong electron-withdrawing group through both inductive and resonance effects. This further deactivates the ring towards electrophilic attack and enhances its electrophilicity.

-

Bromo Group (-Br): The bromine atom is an electronegative substituent that withdraws electron density via the inductive effect. This makes the carbon atom to which it is attached (C5) highly electrophilic and susceptible to nucleophilic substitution.[1]

These combined electronic effects create distinct regions of high and low electron density, defining the molecule's nucleophilic and electrophilic sites.

Nucleophilic Sites

The primary nucleophilic site in this compound is the nitrogen atom of the pyridine ring, which possesses a lone pair of electrons. This site is readily protonated in the presence of acids and can coordinate to metal centers. The π-system of the aromatic ring, although electron-deficient, can also exhibit nucleophilic character in certain reactions, such as in the formation of π-complexes with strong electrophiles.

Electrophilic Sites

This compound possesses several electrophilic centers, making it a valuable substrate for a variety of synthetic transformations:

-

C5 (Carbon-bearing Bromine): This is the most significant electrophilic site. The electron-withdrawing nature of the pyridine nitrogen and the nitrile group, combined with the inductive effect of the bromine atom, makes this position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] The bromine atom serves as an excellent leaving group, allowing for its displacement by a wide range of nucleophiles.[1]

-

Nitrile Carbon: The carbon atom of the nitrile group is inherently electrophilic due to the polarization of the carbon-nitrogen triple bond. It can be attacked by strong nucleophiles, leading to the formation of imines or amines upon reduction, or hydrolysis to a carboxylic acid.

-

C2, C4, and C6 of the Pyridine Ring: These carbon atoms are also electrophilic due to the electron-withdrawing effect of the ring nitrogen. They are susceptible to attack by strong organometallic nucleophiles.

Quantitative Analysis of Reactivity

The reactivity of this compound can be quantitatively assessed through computational methods such as the analysis of its Frontier Molecular Orbitals (HOMO and LUMO) and its Molecular Electrostatic Potential (MEP) map.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is a powerful tool for predicting chemical reactivity.[4][5] The Highest Occupied Molecular Orbital (HOMO) represents the electron-donating ability (nucleophilicity) of a molecule, while the Lowest Unoccupied Molecular Orbital (LUMO) indicates its electron-accepting ability (electrophilicity).[4][6][7][8]

| Orbital | Energy (eV) (Representative Values) | Localization and Reactivity Implication |

| HOMO | -7.5 to -8.5 | Primarily localized on the bromine atom and the π-system of the pyridine ring. This suggests that interactions with electrophiles could involve these regions. |

| LUMO | -1.0 to -2.0 | Predominantly localized on the pyridine ring, particularly at the C2, C4, C5, and C6 positions. This indicates the susceptibility of the ring to nucleophilic attack. |

| HOMO-LUMO Gap | 5.5 to 7.5 | A relatively large gap suggests good kinetic stability.[9][10] |

Note: The values presented are representative and can vary depending on the computational method used.

Molecular Electrostatic Potential (MEP) Map

An MEP map provides a visual representation of the charge distribution on a molecule's surface.[11][12][13][14]

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, the most negative potential is expected around the pyridine nitrogen atom.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, which are prone to nucleophilic attack. The most positive potential is anticipated around the carbon atom bonded to the bromine (C5) and the nitrile carbon.

Experimental Protocols

The following are detailed methodologies for key experiments that demonstrate the reactivity of the .

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Synthesis of 5-(Methylthio)nicotinonitrile

This protocol illustrates the high electrophilicity of the C5 position.

-

Reaction Setup: To a solution of this compound (1.0 g, 5.46 mmol) in anhydrous dimethylformamide (DMF) (20 mL) in a round-bottom flask, add sodium thiomethoxide (0.46 g, 6.55 mmol).

-

Reaction Conditions: Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 4 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Suzuki Cross-Coupling - Synthesis of 5-Phenylnicotinonitrile

This protocol is a classic example of a palladium-catalyzed cross-coupling reaction at the C5 position.

-

Reagent Preparation: In a Schlenk flask, dissolve this compound (1.0 g, 5.46 mmol), phenylboronic acid (0.80 g, 6.55 mmol), and sodium carbonate (1.74 g, 16.38 mmol) in a mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).

-

Catalyst Addition: Degas the mixture by bubbling with argon for 15 minutes. Then, add tetrakis(triphenylphosphine)palladium(0) (0.32 g, 0.27 mmol).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir under an argon atmosphere for 12 hours.

-

Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 5-phenylnicotinonitrile.

Visualizations

Figure 1: Logical diagram illustrating the primary and their corresponding reaction types.

References

- 1. Buy this compound | 35590-37-5 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 10. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 12. Application of Electrostatic Potential Map in Acidity Estimation - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 13. researchgate.net [researchgate.net]

- 14. Refer to the electrostatic potential maps <IMAGE> to answer... | Study Prep in Pearson+ [pearson.com]

The Versatility of 5-Bromonicotinonitrile: A Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromonicotinonitrile, a halogenated pyridine derivative, has emerged as a pivotal and versatile building block in the field of medicinal chemistry. Its structure, featuring a pyridine ring substituted with a bromine atom at the 5-position and a nitrile group at the 3-position, offers a unique combination of reactive handles for synthetic elaboration. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the strategic installation of diverse aryl and heteroaryl moieties. The nitrile group can also be transformed into various functional groups, further expanding the accessible chemical space. This synthetic tractability makes this compound an invaluable scaffold for the construction of compound libraries aimed at discovering and optimizing novel therapeutic agents, particularly in the realm of kinase inhibition.

Synthetic Utility and Key Reactions

The true power of this compound as a medicinal chemistry scaffold lies in its capacity to undergo a variety of robust and high-yielding chemical transformations. The primary reaction leveraged by chemists is the Suzuki-Miyaura cross-coupling, a cornerstone of modern C-C bond formation. This reaction allows for the efficient coupling of the pyridine core with a wide array of boronic acids and esters, generating a diverse set of 5-aryl or 5-heteroaryl nicotinonitrile derivatives. These derivatives often serve as the core structure for many potent and selective kinase inhibitors.

Application in Kinase Inhibitor Development

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold is a common motif in kinase inhibitors as it can effectively mimic the adenine ring of ATP, enabling competitive binding to the enzyme's active site. By using this compound as a starting material, medicinal chemists can systematically explore the structure-activity relationships (SAR) of novel kinase inhibitors. The strategic introduction of various substituents via Suzuki-Miyaura coupling allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

A key therapeutic target where this scaffold has shown promise is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. p38 MAPK is a central mediator of inflammatory responses, and its inhibition is a promising strategy for treating a range of inflammatory diseases.

Quantitative Data: Biological Activity of Cyanopyridine Derivatives

The following table summarizes the in vitro biological activity of representative cyanopyridine-based kinase inhibitors. While not all are direct derivatives of this compound, they showcase the potency that can be achieved with the 5-aryl-nicotinonitrile scaffold.

| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |

| 5e | VEGFR-2 | Enzyme Inhibition | 0.124 | MCF-7 (Breast) | 1.39 | [1] |

| 5e | HER-2 | Enzyme Inhibition | 0.077 | - | - | [1] |

| 5a | VEGFR-2 | Enzyme Inhibition | 0.217 | MCF-7 (Breast) | 1.77 | [1] |

| 5a | HER-2 | Enzyme Inhibition | 0.168 | HepG2 (Liver) | 2.71 | [1] |

| 7h | PIM-1 | Enzyme Inhibition | 0.283 | MCF-7 (Breast) | 1.89 | [2] |

| 8f | PIM-1 | Enzyme Inhibition | 0.58 | MCF-7 (Breast) | 1.69 | [2] |

| 4d | PIM-1 | Enzyme Inhibition | 0.46 | HePG2 (Liver) | 6.95 | [3] |

| 4c | PIM-1 | Enzyme Inhibition | 0.56 | HCT-116 (Colon) | 7.15 | [3] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)

-

Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)

-

Schlenk flask or reaction vial

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-arylnicotinonitrile product.

General Protocol for In Vitro Kinase Inhibition Assay (p38α MAPK)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

-

Recombinant human p38α MAPK enzyme

-

ATP

-

Substrate peptide (e.g., Myelin Basic Protein)

-

Synthesized inhibitor compound

-

Assay buffer

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO.

-

Reaction Setup: In a microplate, add the assay buffer, the kinase enzyme, and the inhibitor solution at various concentrations.

-

Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent and a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations: Pathways and Workflows

The following diagrams illustrate a key signaling pathway targeted by inhibitors derived from this compound and a typical workflow for their discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: Unlocking the Agrochemical Potential of 5-Bromonicotinonitrile

An In-depth Technical Guide for Researchers and Agrochemical Professionals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. In this context, the strategic design and synthesis of new active ingredients are paramount. 5-Bromonicotinonitrile, a halogenated pyridine derivative, has emerged as a highly versatile and valuable building block for the synthesis of a new generation of fungicides, with burgeoning potential in insecticides and herbicides. Its unique electronic properties and multiple reactive sites—the bromine atom, the nitrile group, and the pyridine ring itself—offer a rich platform for chemical diversification and the development of molecules with tailored biological activities.

This technical guide provides a comprehensive overview of the current and potential applications of this compound in the agrochemical sector. It delves into the synthetic pathways leading to potent fungicidal compounds, supported by quantitative bioactivity data and detailed experimental protocols. Furthermore, it explores the prospective utility of this scaffold in the development of novel insecticides and herbicides, presenting logical frameworks for future research and development.

Fungicidal Applications: A Rich Vein of Nicotinamide Derivatives

The most well-documented agrochemical application of this compound lies in the synthesis of potent fungicidal nicotinamide derivatives. These compounds have demonstrated significant efficacy against a range of plant pathogens.

Quantitative Bioactivity of Fungicidal Derivatives

The following table summarizes the quantitative efficacy of various nicotinamide derivatives synthesized from precursors that can be derived from this compound. The data highlights the potential of this chemical class against economically important plant diseases.

| Compound ID | Target Pathogen | Bioassay Type | Efficacy (EC₅₀/IC₅₀) (mg/L or µM) | Reference Compound | Efficacy of Reference (mg/L or µM) |

| 4a | Pseudoperonospora cubensis (Cucumber Downy Mildew) | in vivo (Greenhouse) | 4.69 mg/L | Diflumetorim | 21.44 mg/L |

| Flumorph | 7.55 mg/L | ||||

| 4f | Pseudoperonospora cubensis (Cucumber Downy Mildew) | in vivo (Greenhouse) | 1.96 mg/L | Diflumetorim | 21.44 mg/L |

| Flumorph | 7.55 mg/L | ||||

| (S)-3i | Botryosphaeria berengriana | in vitro | 6.68 µg/mL | Fluxapyroxad | 7.93 µg/mL |

| 3a-17 | Rhizoctonia solani | in vitro (Mycelial Growth) | 15.8 µM | Boscalid | - |

| Sclerotinia sclerotiorum | in vitro (Mycelial Growth) | 20.3 µM | Carbendazim | - |

Key Synthetic Pathways and Experimental Protocols

The synthesis of these potent fungicides typically involves the conversion of the nitrile group of a 5-bromonicotinic acid derivative into an amide. The following sections detail the general synthetic strategies and provide a representative experimental protocol.

The synthesis of N-(thiophen-2-yl) nicotinamide derivatives from a substituted nicotinoyl chloride (which can be prepared from the corresponding nicotinic acid, a hydrolyzation product of this compound) is a key strategy. The bromine atom on the pyridine ring can be further functionalized to modulate the compound's activity.

This protocol is a representative example of the amidation reaction to form the final fungicidal compound.

Materials:

-

Substituted 5-bromonicotinoyl chloride (1.0 eq)

-

Substituted thiophen-2-amine (1.0 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a solution of the substituted thiophen-2-amine (1.0 eq) and pyridine (2.0 eq) in dichloromethane at 0 °C, a solution of the substituted 5-bromonicotinoyl chloride (1.0 eq) in dichloromethane is added dropwise.

-

The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-(thiophen-2-yl) nicotinamide derivative.

Insecticidal and Herbicidal Potential: A Frontier for Exploration

While the fungicidal applications of this compound derivatives are well-established, their potential as insecticides and herbicides is an area ripe for investigation. The pyridine scaffold is a common feature in many commercial insecticides, and the unique substitution pattern of this compound offers opportunities for novel molecular designs.

Logical Framework for Insecticide Development

Neonicotinoids, a major class of insecticides, feature a chloropyridine or chlorothiazole ring. The 5-bromopyridine moiety of this compound can be considered a bioisostere of the chloropyridine ring, suggesting its potential in developing new insecticidal compounds. The nitrile group can also be transformed into various functionalities to interact with insect-specific targets.

Conceptual Pathways for Herbicide Synthesis

Many herbicides contain a pyridine ring system that is crucial for their biological activity. By leveraging the reactivity of the bromine and nitrile groups, this compound can be elaborated into structures that mimic known herbicidal pharmacophores or explore novel chemical space. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, a common feature in auxin-mimic herbicides.

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile starting material for the synthesis of potent fungicidal agents. The nicotinamide derivatives derived from this scaffold have shown excellent activity against challenging plant pathogens, highlighting the potential for the development of new commercial fungicides.

The exploration of this compound in the realms of insecticides and herbicides remains a promising yet underexplored frontier. The structural similarities to existing pesticidal classes, combined with the multiple avenues for chemical modification, provide a strong rationale for initiating discovery programs in these areas. Future research should focus on the strategic design and synthesis of novel derivatives and their subsequent biological evaluation to unlock the full agrochemical potential of this remarkable heterocyclic building block. The data and protocols presented in this guide serve as a foundational resource for scientists dedicated to advancing crop protection chemistry.

The Synthetic Versatility of 5-Bromonicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromonicotinonitrile, also known as 5-bromo-3-cyanopyridine, is a versatile and highly valuable building block in modern organic synthesis. Its unique trifunctionalized pyridine core, featuring a bromine atom, a nitrile group, and a pyridine nitrogen, offers a multitude of reactive sites for strategic chemical modifications. This trifecta of functionality makes it an indispensable intermediate in the synthesis of a wide array of complex molecules, particularly in the realms of medicinal chemistry and materials science. The pyridine scaffold is a privileged structure in numerous biologically active compounds, and the strategic placement of the bromo and cyano groups on the nicotinonitrile framework allows for the facile introduction of diverse pharmacophores and the construction of novel heterocyclic systems. This technical guide provides an in-depth review of the key synthetic applications of this compound, with a focus on palladium-catalyzed cross-coupling reactions and its utility in the synthesis of fused ring systems.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the nicotinonitrile ring is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction is extensively used to synthesize 5-aryl- and 5-heteroarylnicotinonitriles, which are key intermediates for various pharmaceuticals.

General Reaction Scheme:

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.

Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridine Derivatives:

While specific data for a wide range of this compound couplings is dispersed, the following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of analogous bromopyridine substrates, which serve as a strong predictive model.[1]

| Coupling Partner (Arylboronic Acid) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 | |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 | |

| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M aq.) | Toluene/EtOH (9:1) | 90 | 24 | 78 | |

| 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 75 | |

| 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/H₂O (10:1) | 95 | 18 | 72 |

Experimental Protocol: Synthesis of 5-Phenylnicotinonitrile [1]

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%). Subsequently, add degassed 1,4-dioxane/water (4:1) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 5-phenylnicotinonitrile.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with primary or secondary amines. This reaction is instrumental in synthesizing 5-aminonicotinonitrile derivatives, which are important precursors for various biologically active molecules.

General Reaction Scheme:

Figure 2: General scheme for the Buchwald-Hartwig amination of this compound.

Quantitative Data for Buchwald-Hartwig Amination of Bromopyridine Derivatives:

The following table presents typical reaction conditions and yields for the Buchwald-Hartwig amination of related bromopyridine substrates.[2][3]

| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 85 | [2] |

| Aniline | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 78 | [2] |

| Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (2.0) | Toluene | 110 | 16 | 92 | [3] |

| Pyrrolidine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 88 | [3] |

Experimental Protocol: Synthesis of 5-Morpholinonicotinonitrile [3]

-

Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and Xantphos (4 mol%).

-

Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.

-

Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the addition of morpholine (1.2 equiv).

-

Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 18 hours.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain 5-morpholinonicotinonitrile.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is highly valuable for the synthesis of 5-alkynylnicotinonitriles, which are versatile intermediates for the construction of more complex heterocyclic systems and conjugated materials.

General Reaction Scheme:

Figure 3: General scheme for the Sonogashira coupling of this compound.

Quantitative Data for Sonogashira Coupling of 5-Bromo-3-fluoro-2-cyanopyridine:

The following data for the closely related 5-bromo-3-fluoro-2-cyanopyridine provides a strong indication of the expected reactivity and yields.[4]

| Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 16 | 95 | [4] |

| 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 16 | 92 | [4] |

| 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 16 | 88 | [4] |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 16 | 90 | [4] |

Experimental Protocol: Synthesis of 5-(Phenylethynyl)nicotinonitrile [4]

-

Reaction Setup: To a degassed solution of this compound (1.1 equiv) in a mixture of THF and triethylamine (Et₃N) (2:1), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (CuI, 10 mol%).

-

Reagent Addition: After degassing the reaction mixture for 5 minutes at room temperature, add phenylacetylene (1.0 equiv) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 16 hours.

-

Work-up: After completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography (EtOAc/Petroleum Ether) to afford the desired 5-(phenylethynyl)nicotinonitrile.

Synthesis of Fused Heterocyclic Systems

The strategic positioning of the nitrile and bromo substituents in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems through domino or cascade reactions.

Domino Reactions for Fused Pyridines

Domino reactions, where a series of bond-forming events occur in a single pot without isolation of intermediates, offer an efficient and atom-economical approach to complex molecular architectures. This compound can participate in such sequences, leading to the formation of polycyclic aromatic compounds.

Conceptual Workflow for a Domino Synthesis of Fused Pyridines:

Figure 4: Conceptual workflow for a domino synthesis of fused heterocycles from this compound.

While specific, detailed protocols for domino reactions starting directly from this compound are not extensively documented in single publications, the general strategy involves an initial cross-coupling reaction to introduce a reactive moiety, followed by an intramolecular cyclization. For instance, a Sonogashira coupling to introduce an alkyne can be followed by a thermally or catalytically induced cyclization with the nitrile group or another part of the molecule to form a new ring.[5]

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, with palladium-catalyzed cross-coupling reactions being particularly prominent. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide efficient routes to a diverse array of substituted nicotinonitriles, which are key intermediates in the development of new pharmaceuticals and functional materials. Furthermore, the strategic arrangement of its functional groups makes it a promising candidate for the development of novel domino and cascade reactions for the synthesis of complex fused heterocyclic systems. The data and protocols presented in this guide serve as a comprehensive resource for researchers and scientists, facilitating the strategic application of this compound in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Sonogashira Reaction of 5-Bromonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, is conducted under mild conditions and tolerates a wide variety of functional groups.[1][2] Consequently, it has been extensively applied in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[3][4]

5-Bromonicotinonitrile is a valuable building block in medicinal chemistry due to the presence of the synthetically versatile pyridine and nitrile functionalities. The introduction of an alkynyl moiety at the 5-position via the Sonogashira reaction opens up avenues for the synthesis of novel compounds with potential biological activity. The resulting 5-alkynylnicotinonitriles can serve as key intermediates for further functionalization, leading to the development of new therapeutic agents.

These application notes provide a comprehensive overview of the Sonogashira reaction conditions applicable to this compound, including detailed experimental protocols, a summary of reaction parameters in tabular format, and a visual representation of the experimental workflow.

Key Reaction Parameters

The success of the Sonogashira coupling of this compound is dependent on the careful selection of several key parameters:

-

Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[5] Copper(I) iodide (CuI) is the most common co-catalyst.[1] Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[6]

-

Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst.[7] For challenging substrates, bulky, electron-rich phosphine ligands can be more effective.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial for neutralizing the hydrogen halide formed during the reaction and for the deprotonation of the terminal alkyne.[1]

-

Solvent: Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation and unwanted side reactions. Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.[4]

-

Temperature: Reactions are often carried out at temperatures ranging from room temperature to 100 °C, depending on the reactivity of the substrates.[7] Microwave irradiation can also be employed to accelerate the reaction.

Tabulated Summary of Reaction Conditions

The following tables summarize typical reaction conditions for the Sonogashira coupling of bromopyridine derivatives, which can be adapted for this compound.

Table 1: Conventional Heating Conditions

| Entry | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (2-5) | CuI (5-10) | - | Et₃N | THF | RT - 60 | 4-24 | 75-95 |

| 2 | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | PPh₃ (4-10) | DIPEA | DMF | 80-100 | 6-18 | 70-90 |

| 3 | Pd(OAc)₂ (2) | CuI (4) | PPh₃ (4) | K₂CO₃ | Toluene | 100 | 12 | 80-92 |

| 4 | Pd₂(dba)₃ (1-2) | - | XPhos (2-4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12-24 | 85-98 |

Data adapted from analogous systems and general knowledge of Sonogashira reactions.

Table 2: Microwave-Assisted Conditions

| Entry | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 120 | 15-30 | 80-95 |

| 2 | Pd(OAc)₂ (2) | - | DBU | MeCN | 100 | 20 | 75-90 |

Data adapted from literature on microwave-assisted Sonogashira couplings of aryl bromides.

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling of this compound with Phenylacetylene

This protocol describes a typical procedure for the Sonogashira reaction under conventional heating.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

-

Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous, degassed THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv) to the flask via syringe.

-

Stir the mixture at room temperature for 10 minutes.

-

Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture via syringe.

-

Heat the reaction mixture to 60 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(phenylethynyl)nicotinonitrile.

Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Aliphatic Alkyne

This protocol is advantageous for substrates that are sensitive to copper salts or to minimize alkyne homocoupling.

Materials:

-

This compound

-

1-Octyne

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

-

Argon or Nitrogen gas

Procedure:

-

To a dry Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

-

Evacuate the tube and backfill with argon. Repeat this cycle three times.

-

Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous, degassed 1,4-dioxane (5 mL).

-

Add 1-octyne (1.5 mmol, 1.5 equiv) to the reaction mixture.

-

Seal the Schlenk tube and heat the mixture to 100 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography to obtain 5-(oct-1-yn-1-yl)nicotinonitrile.

Mandatory Visualizations

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Conclusion

The Sonogashira reaction is a highly effective method for the alkynylation of this compound, providing access to a diverse range of 5-substituted nicotinonitrile derivatives. The choice of reaction conditions, including the catalyst system, base, solvent, and temperature, can be tailored to the specific alkyne coupling partner and the desired scale of the reaction. Both traditional copper-cocatalyzed and modern copper-free protocols offer efficient routes to the target compounds. The provided protocols and tabulated data serve as a valuable starting point for researchers in drug development and medicinal chemistry to synthesize novel and functionalized nicotinonitrile-based molecules.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromonicotinonitrile with Anilines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 5-bromonicotinonitrile with various anilines. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the synthesis of 5-(arylamino)nicotinonitrile derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Buchwald-Hartwig amination is a fundamental transformation in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance. This reaction has become indispensable in the pharmaceutical industry for the synthesis of arylamines, which are common motifs in a vast array of bioactive molecules. The coupling of this compound with anilines provides access to a diverse library of 5-(arylamino)nicotinonitrile compounds, which are key intermediates in the development of novel therapeutic agents and functional materials.

The successful execution of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium catalyst, phosphine ligand, base, and solvent. These components work in concert to facilitate the catalytic cycle and promote high yields of the desired product while minimizing side reactions.

General Reaction Scheme

The general reaction for the Buchwald-Hartwig amination of this compound with anilines is depicted below:

Caption: General scheme for the Buchwald-Hartwig amination.

Optimization of Reaction Conditions

The yield and efficiency of the Buchwald-Hartwig amination are influenced by several factors. The following tables summarize key parameters and provide a starting point for the optimization of the coupling of this compound with anilines.

Table 1: Catalyst and Ligand Selection

The choice of the palladium precursor and the phosphine ligand is critical for a successful reaction. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst deactivation.

| Palladium Source | Ligand | Typical Loading (mol%) | Notes |

| Pd₂(dba)₃ | Xantphos | 1-5 | Effective for coupling with heteroaryl halides and compatible with various bases. |

| Pd(OAc)₂ | BINAP | 1-5 | A common choice for C-N coupling reactions. |

| Pd(OAc)₂ | RuPhos | 1-3 | Often provides good results with heteroaromatic substrates. |

| Pd(OAc)₂ | BrettPhos | 1-3 | Effective for the amination of heteroaryl halides with primary and secondary amines. |

Table 2: Base and Solvent Selection

The base plays a crucial role in the deprotonation of the aniline to form the active nucleophile. The choice of solvent can significantly impact the solubility of the reactants and the overall reaction rate.

| Base | Solvent | Temperature (°C) | Notes |

| NaOt-Bu | Toluene | 80-110 | A strong base, commonly used and effective in many cases. |

| Cs₂CO₃ | 1,4-Dioxane | 100-110 | A milder base, suitable for substrates with base-sensitive functional groups. |

| K₃PO₄ | Toluene or Dioxane | 100-110 | Another effective inorganic base. |

| LiHMDS | THF | 65-70 | A strong, non-nucleophilic base, particularly useful for heteroaryl halides. |

Experimental Protocols

The following protocols provide a general framework for performing the Buchwald-Hartwig amination of this compound with anilines. Optimization may be required for specific aniline substrates.

Protocol 1: General Procedure using Pd₂(dba)₃/Xantphos

This protocol is a good starting point for a wide range of aniline coupling partners.

Materials:

-

This compound

-

Substituted Aniline (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).

-

Add this compound and the substituted aniline to the flask.

-

Add anhydrous toluene via syringe.

-

Degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with the inert gas.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-(arylamino)nicotinonitrile.

Protocol 2: Procedure for Base-Sensitive Substrates using Cs₂CO₃

This protocol is recommended when using anilines with functional groups that are sensitive to strong bases like NaOt-Bu.

Materials:

-

This compound

-

Substituted Aniline (1.2 equivalents)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

BINAP (3 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

-

Anhydrous 1,4-Dioxane

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Follow the setup procedure as described in Protocol 1, substituting the catalyst, ligand, and base with Pd(OAc)₂, BINAP, and Cs₂CO₃, respectively.

-

Use anhydrous 1,4-dioxane as the solvent.

-

Proceed with the reaction, workup, and purification as outlined in Protocol 1.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination.

Caption: A typical experimental workflow for the reaction.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable method for the synthesis of 5-(arylamino)nicotinonitrile derivatives. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the pharmaceutical and chemical industries. Careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, is crucial for achieving high yields and purity of the desired products.

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 5-Bromonicotinonitrile with Thiols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleophilic aromatic substitution (SNAr) of 5-Bromonicotinonitrile with a diverse range of thiols represents a robust and versatile method for the synthesis of 5-(thioether)nicotinonitrile derivatives. These products are valuable intermediates in medicinal chemistry and materials science, owing to the presence of the biologically relevant nicotinonitrile scaffold and the synthetically tractable thioether linkage. The electron-withdrawing nature of the cyano group at the 3-position and the nitrogen atom in the pyridine ring activates the C5-position towards nucleophilic attack, facilitating the displacement of the bromide leaving group by various sulfur nucleophiles.

This document provides detailed application notes and experimental protocols for the SNAr of this compound with both alkyl and aryl thiols.

Reaction Principle

The reaction proceeds via a classical SNAr mechanism. The thiol is typically deprotonated by a base to form a more nucleophilic thiolate anion. This anion then attacks the electron-deficient carbon atom bonded to the bromine on the pyridine ring, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is subsequently restored by the expulsion of the bromide ion, yielding the final 5-(thioether)nicotinonitrile product. The reaction is generally carried out in a polar aprotic solvent to facilitate the dissolution of the reactants and stabilize the charged intermediate.

Mandatory Visualizations

Caption: General reaction mechanism for the nucleophilic aromatic substitution.

Caption: A typical experimental workflow for the synthesis of 5-(thioether)nicotinonitriles.

Data Presentation

The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various alkyl and aryl thiols.

Table 1: Reaction with Alkyl Thiols